![molecular formula C21H21F3N4O3 B2510053 7-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide CAS No. 2034259-60-2](/img/structure/B2510053.png)
7-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a common approach, but it’s not well developed .Molecular Structure Analysis
The molecular structure of similar compounds often involves a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve a significant electronegativity, which is often described as being intermediate between the electronegativities of fluorine and chlorine . Trifluoromethyl-substituted compounds are often strong acids .Wissenschaftliche Forschungsanwendungen
- The compound effectively inhibits RET signaling pathways, making it a promising candidate for precision medicine in patients with RET mutations .
- Notably, BLU-667 demonstrates an IC50 value of 0.4 nM against wild-type RET (c-RET) and is equally effective against common RET oncogenic mutations .
- In preclinical studies, BLU-667 has shown efficacy in inhibiting RET-mutated and fusion-driven NSCLC and thyroid cancer xenografts without affecting VEGFR2 (vascular endothelial growth factor receptor 2) signaling .
- Its favorable tolerability profile in vivo further supports its potential as a targeted therapy .
- Computational studies have explored BLU-667’s binding interactions with target proteins. These analyses provide insights into its mode of action and potential antimicrobial properties .
- For instance, the compound can be synthesized using a POCl3/CH2Cl2/Et3N system, which selectively chlorinates pyridine derivatives under mild conditions. This method allows for the efficient preparation of chloromethyl-pyridine derivatives, including BLU-667.
- BLU-667 exhibits remarkable selectivity for RET kinase. In a kinase library containing 371 kinases, BLU-667 showed at least 100-fold higher selectivity for RET compared to 96% of the kinases tested .
- The crystal structure of BLU-667 provides valuable information about its binding interactions and conformation. Researchers have studied its molecular arrangement, aiding drug design and optimization .
Targeted Cancer Therapy
RET-Driven NSCLC and Thyroid Cancer
In Silico Molecular Docking Studies
Synthetic Chemistry Applications
Kinase Selectivity and Specificity
Structural Insights
Zukünftige Richtungen
The future directions for research into this compound and similar compounds could involve further development of the protodeboronation process, as well as exploration of the potential biological activities of these compounds . Additionally, the trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds, indicating potential applications in these areas .
Eigenschaften
IUPAC Name |
7-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c1-12-25-17(21(22,23)24)11-18(26-12)28-8-6-14(7-9-28)27-20(29)16-10-13-4-3-5-15(30-2)19(13)31-16/h3-5,10-11,14H,6-9H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMTJGNLMFCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.